molecular formula C9H16N2O3S B2414144 N-(1-Methylsulfonylpiperidin-3-yl)prop-2-enamide CAS No. 1936707-31-1

N-(1-Methylsulfonylpiperidin-3-yl)prop-2-enamide

Cat. No.: B2414144
CAS No.: 1936707-31-1
M. Wt: 232.3
InChI Key: ZFUPFGQVLJUFLZ-UHFFFAOYSA-N
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Description

N-(1-Methylsulfonylpiperidin-3-yl)prop-2-enamide: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities. This compound is characterized by the presence of a piperidine ring substituted with a methylsulfonyl group and a prop-2-enamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Methylsulfonylpiperidin-3-yl)prop-2-enamide typically involves the reaction of 1-methylsulfonylpiperidine with prop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods: On an industrial scale, the production of this compound involves the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of catalysts such as palladium on carbon (Pd/C) can also be employed to improve the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(1-Methylsulfonylpiperidin-3-yl)prop-2-enamide can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amine derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature: 25-50°C.

    Reduction: Lithium aluminum hydride, sodium borohydride; reaction temperature: 0-25°C.

    Substitution: Amines, thiols; reaction temperature: 50-70°C.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

N-(1-Methylsulfonylpiperidin-3-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex piperidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-Methylsulfonylpiperidin-3-yl)prop-2-enamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is hypothesized that the compound may inhibit certain enzymes involved in disease progression.

Comparison with Similar Compounds

  • N-(2-Hydroxypropyl)-2-methyl-prop-2-enamide
  • N-(Hydroxymethyl)acrylamide
  • N-(2-Methyl-4-oxopentan-2-yl)prop-2-enamide

Comparison: N-(1-Methylsulfonylpiperidin-3-yl)prop-2-enamide is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

N-(1-methylsulfonylpiperidin-3-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3S/c1-3-9(12)10-8-5-4-6-11(7-8)15(2,13)14/h3,8H,1,4-7H2,2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUPFGQVLJUFLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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